N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a complex organic compound with a unique structure that combines a sulfonyl group, a dibenzoazepine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is then introduced through sulfonylation reactions, and the carboxamide group is added via amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)sulfonyl]imino]phenyliodinane: This compound shares the sulfonyl group and has similar chemical properties.
10-arylated dibenzo[b,f]azepines: These compounds have a similar dibenzoazepine core and are used in similar applications.
Uniqueness
N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-16-10-14-19(15-11-16)28(26,27)23-22(25)24-20-8-4-2-6-17(20)12-13-18-7-3-5-9-21(18)24/h2-11,14-15H,12-13H2,1H3,(H,23,25) |
InChI Key |
GGZIWYXTKHCMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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